molecular formula C13H26N2O B585597 Dihydrocuscohygrine-d6 CAS No. 1346602-92-3

Dihydrocuscohygrine-d6

Cat. No. B585597
CAS RN: 1346602-92-3
M. Wt: 232.401
InChI Key: UOJNOOLFFFFKNA-CSODRZIMSA-N
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Description

Dihydrocuscohygrine-d6 is a stable isotope labelled compound with the molecular formula C13H20D6N2O and a molecular weight of 232.4 . It is an alkaloid that has been isolated from coca leaves .


Synthesis Analysis

A unified and highly convergent total synthesis of anaferine and dihydrocuscohygrine alkaloids has been devised, taking advantage of the dual role of N-sulfinyl amines as nucleophilic nitrogen sources and chiral auxiliaries . A bidirectional cross metathesis reaction followed by a double intramolecular aza-Michael reaction led to the creation of the whole skeleton of the natural products in a very simple manner .


Molecular Structure Analysis

The molecular structure of Dihydrocuscohygrine-d6 is represented by the SMILES notation: [2H]C([2H])([2H])N1CCC[C@H]1CC(O)C[C@H]2CCCN2C([2H])([2H])[2H] .


Chemical Reactions Analysis

The synthesis of Dihydrocuscohygrine-d6 involves a bidirectional cross metathesis reaction followed by a double intramolecular aza-Michael reaction . This process creates the whole skeleton of the natural products .


Physical And Chemical Properties Analysis

Dihydrocuscohygrine-d6 has a molecular weight of 232.4 . It is a stable isotope labelled compound with the molecular formula C13H20D6N2O .

Safety and Hazards

The safety data sheet for Dihydrocuscohygrine Dihydrochloride indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and can cause skin and eye irritation .

properties

IUPAC Name

1-[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]-3-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-13,16H,3-10H2,1-2H3/t11-,12+,13?/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJNOOLFFFFKNA-CSODRZIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC(CC2CCCN2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCC[C@@H]1CC(C[C@@H]2CCCN2C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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